molecular formula C10H10OS B3267463 (4-Methylbenzo[b]thiophen-3-yl)methanol CAS No. 451524-34-8

(4-Methylbenzo[b]thiophen-3-yl)methanol

Cat. No. B3267463
Key on ui cas rn: 451524-34-8
M. Wt: 178.25 g/mol
InChI Key: KDPGPPWJUPUFPB-UHFFFAOYSA-N
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Patent
US06774245B2

Procedure details

A solution of 7-bromo-3-hydroxymethyl-4-methyl-benzo[b]thiophene (45.91 g, 179 mmol) in toluene-THF (5/1, 220 ml) was placed in an ice bath, to which a solution of 3.4 M sodium hydrogenated bis(2-methoxyethoxy)aluminum in toluene (215 ml, 731 mmol) was added dropwise over 30 minutes. After the dropwise addition was complete, the reaction mixture was stirred at 70° C. for 3 hours, and it was brought back to room temperature and placed in an ice bath, to which ethyl acetate (300 ml) was slowly added dropwise. After stirring in the ice bath for 5 minutes, water (600 ml) was slowly added dropwise. The internal temperature increased from 17° C. to 35° C. To the reaction mixture, 1 L of water and 500 ml of ethyl acetate were added, and extracted. The aqueous phase was further extracted with 300 ml of ethyl acetate, and the combined organic phase was washed with water (300 ml×6 times). After drying the organic phase on magnesium sulfate, the solvent was evaporated to obtain pale orange crude crystals 3-hydroxymethyl-4-methyl-benzo[b]thiophene (30.80 g, 173 mmol). The yield was 97%.
Name
7-bromo-3-hydroxymethyl-4-methyl-benzo[b]thiophene
Quantity
45.91 g
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium hydrogenated bis(2-methoxyethoxy)aluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[S:8][CH:9]=[C:10]([CH2:11][OH:12])[C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.C(OCC)(=O)C.O>C1(C)C=CC=CC=1.C1COCC1>[OH:12][CH2:11][C:10]1[C:6]2[C:5]([CH3:13])=[CH:4][CH:3]=[CH:2][C:7]=2[S:8][CH:9]=1 |f:4.5|

Inputs

Step One
Name
7-bromo-3-hydroxymethyl-4-methyl-benzo[b]thiophene
Quantity
45.91 g
Type
reactant
Smiles
BrC1=CC=C(C2=C1SC=C2CO)C
Name
toluene THF
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Step Two
Name
sodium hydrogenated bis(2-methoxyethoxy)aluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
215 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
ADDITION
Type
ADDITION
Details
was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature increased from 17° C. to 35° C
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with 300 ml of ethyl acetate
WASH
Type
WASH
Details
the combined organic phase was washed with water (300 ml×6 times)
CUSTOM
Type
CUSTOM
Details
After drying the organic phase on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC=1C2=C(SC1)C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 173 mmol
AMOUNT: MASS 30.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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